REACTION_CXSMILES
|
[C:1]([NH:8][CH2:9][C:10]1[S:11][C:12]([CH3:19])=[C:13]([C:15]([O:17]C)=[O:16])[N:14]=1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[Li+].[OH-]>C(O)C.O>[C:1]([NH:8][CH2:9][C:10]1[S:11][C:12]([CH3:19])=[C:13]([C:15]([OH:17])=[O:16])[N:14]=1)([O:3][C:4]([CH3:5])([CH3:7])[CH3:6])=[O:2] |f:1.2|
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Name
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Methyl 2-(N-Boc-aminomethyl)-5-methylthiazole-4-carboxylate
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Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)NCC=1SC(=C(N1)C(=O)OC)C
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
|
C(C)O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
After the mixture had been stirred for 30 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the ethanol was removed on a rotary evaporator
|
Type
|
ADDITION
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Details
|
the solution which remained was diluted with water (70 ml)
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Type
|
WASH
|
Details
|
The aqueous phase was washed with ethyl acetate (3×)
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Type
|
CUSTOM
|
Details
|
separated out
|
Type
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EXTRACTION
|
Details
|
The aqueous phase was extracted with dichloromethane
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Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
The pale brown residue was extracted
|
Type
|
STIRRING
|
Details
|
by stirring in diisopropyl ether
|
Type
|
FILTRATION
|
Details
|
The colorless precipitate which remained was filtered off with suction
|
Type
|
WASH
|
Details
|
washed with diisopropyl ether
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(=O)(OC(C)(C)C)NCC=1SC(=C(N1)C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |